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Compound of Interest

2-(4-Fluorophenyl)-2-oxoacetic
Compound Name: d
aci

cat. No.: B2960811

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as 4-fluorophenylglyoxylic acid, is a valuable
building block in organic synthesis, particularly in the development of pharmaceutical agents
and other bioactive molecules. Its chemical structure, featuring a fluorinated aromatic ring
directly attached to an a-keto acid moiety, imparts unique electronic and reactive properties. A
thorough understanding of its spectroscopic characteristics is paramount for researchers in
confirming its identity, assessing its purity, and elucidating its role in chemical transformations.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for this compound, grounded in established
spectroscopic principles.

Molecular Structure and Key Features

The structure of 2-(4-fluorophenyl)-2-oxoacetic acid (CsHsFOs, Molar Mass: 168.12 g/mol )
is fundamental to interpreting its spectral data. The key features include a para-substituted
fluorobenzene ring, an a-keto group, and a carboxylic acid. The electron-withdrawing nature of
the fluorine atom and the two carbonyl groups significantly influences the electronic
environment of the aromatic protons and carbons.

Caption: Molecular structure of 2-(4-fluorophenyl)-2-oxoacetic acid.
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'H NMR Spectroscopy

The proton NMR spectrum of 2-(4-fluorophenyl)-2-oxoacetic acid is characterized by signals
arising from the aromatic protons and the acidic proton of the carboxylic acid. Due to the limited
availability of experimentally derived public spectra, the following assignments are based on
established principles of NMR spectroscopy and data from analogous compounds.

Predicted *H NMR Data (in CDCI5)

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
. Carboxylic acid (-
~10.0-12.0 broad singlet 1H
COOH)
Aromatic protons
~8.1-8.3 multiplet (dd) 2H ortho to the carbonyl
group
Aromatic protons
~7.1-7.3 multiplet (t) 2H ortho to the fluorine

atom

Interpretation:

o Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be highly deshielded
due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding.
This results in a broad singlet at a high chemical shift, typically in the range of 10-12 ppm.

e Aromatic Protons: The aromatic region will display a characteristic pattern for a 1,4-
disubstituted benzene ring.

o The protons ortho to the electron-withdrawing keto-acid group will be the most deshielded
and are expected to appear as a multiplet (a doublet of doublets) in the downfield region of
the aromatic spectrum (~8.1-8.3 ppm).

o The protons ortho to the fluorine atom will be influenced by both the electron-donating
effect of fluorine's lone pairs (shielding) and its inductive electron-withdrawing effect
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(deshielding), as well as coupling to the fluorine atom. They are expected to appear as a
multiplet (a triplet-like pattern due to coupling with both the adjacent protons and the
fluorine) at a relatively upfield position (~7.1-7.3 ppm).

3C NMR Spectroscopy

The 3C NMR spectrum provides valuable information about the carbon framework of the
molecule. The predicted chemical shifts are based on the functional groups present and data
from similar structures.

Predicted 3C NMR Data (in CDCls)

Chemical Shift (ppm) Assighment

~185- 195 a-keto carbonyl (C=0)

~160 - 165 Carboxylic acid carbonyl (-COOH)

~164 - 168 (d, 1JCF = 250 Hz) C-F

~132 - 135 (d, 3JCF =9 Hz) Aromatic carbons ortho to the carbonyl

~128 - 131 Aromatic carbon attached to the keto-acid group
~115 - 118 (d, 2JCF = 22 Hz) Aromatic carbons ortho to the fluorine

Interpretation:

e Carbonyl Carbons: The two carbonyl carbons will be the most deshielded signals in the
spectrum. The ketone carbonyl is typically found further downfield than the carboxylic acid
carbonyl.

o Aromatic Carbons: The aromatic carbons will exhibit splitting due to coupling with the fluorine
atom.

o The carbon directly bonded to the fluorine will show a large one-bond coupling constant
(LICF).
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o The other aromatic carbons will show smaller two-bond (3JCF) and three-bond (3JCF)

coupling constants, aiding in their assignment.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups within the molecule.
The spectrum is expected to be dominated by the characteristic absorptions of the O-H, C=0,
and C-F bonds.

Expected IR Absorption Bands

Wavenumber ) . ) .

( 1 Intensity Functional Group Vibrational Mode

cm-

2500-3300 Broad Carboxylic acid O-H stretch

~1730-1750 Strong a-keto C=0 stretch

~1690-1710 Strong Carboxylic acid C=0 stretch

~1590, ~1490 Medium Aromatic ring C=C stretch

~1200-1300 Strong Carboxylic acid C-O stretch

~1150-1250 Strong Aryl-F C-F stretch
Interpretation:

e O-H Stretch: A very broad absorption band in the region of 2500-3300 cm~1* is a hallmark of
the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

e C=0 Stretches: Two distinct, strong absorption bands are anticipated for the two carbonyl
groups. The a-keto carbonyl will likely appear at a higher frequency than the carboxylic acid

carbonyl.

o C-F Stretch: A strong band in the fingerprint region, typically between 1150 and 1250 cm™1,
is characteristic of the C-F stretching vibration.

Mass Spectrometry
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Electron ionization mass spectrometry (EI-MS) of 2-(4-fluorophenyl)-2-oxoacetic acid will
provide information on its molecular weight and fragmentation pattern, which can be used to
confirm its structure.

Expected Fragmentation Pattern

miz Fragment

168 [M]* (Molecular ion)
123 [M - COOH]*

95 [CeHaF]*

Interpretation:

e Molecular lon: The molecular ion peak [M]* is expected at m/z 168, corresponding to the
molecular weight of the compound.

o Key Fragments:

o A prominent fragment at m/z 123 would result from the loss of the carboxylic acid group (a
loss of 45 Da). This corresponds to the 4-fluorobenzoyl cation, which is stabilized by

resonance.

o Afragment at m/z 95 would correspond to the 4-fluorophenyl cation, resulting from the
loss of both carbonyl groups.
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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample
preparation and instrumental parameters.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-fluorophenyl)-2-oxoacetic
acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.

¢ Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the range of -2 to 16 ppm.

e 13C NMR Acquisition:
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o Use a proton-decoupled pulse sequence.

o Alonger acquisition time and a greater number of scans will be necessary due to the lower
natural abundance of 13C.

o Set the spectral width to cover the range of 0 to 220 ppm.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
e Sample Preparation:
o Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR crystal.

o KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin
pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record the spectrum typically in the range of 4000 to 400 cm~1.

o Co-add multiple scans to improve the signal-to-noise ratio.

o Acquire a background spectrum of the empty sample compartment or pure KBr pellet and
subtract it from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample via a direct insertion probe or through a gas
chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

« lonization: Use Electron lonization (EIl) at a standard energy of 70 eV.
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e Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40
to 300.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Conclusion

The spectroscopic data of 2-(4-fluorophenyl)-2-oxoacetic acid are in excellent agreement
with its proposed structure. The characteristic signals in the *H and 3C NMR spectra, the
distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the
mass spectrum provide a comprehensive and self-validating system for the identification and
characterization of this important chemical entity. This guide serves as a valuable resource for
researchers working with this compound, enabling them to confidently interpret their analytical
data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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